Dehydro Nifedipine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

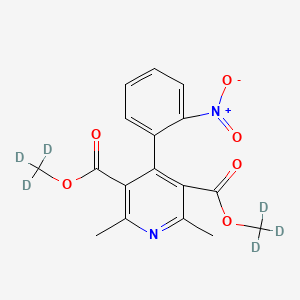

2D Structure

3D Structure

Properties

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHJQGNGLQJPF-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661880 | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125464-52-0 | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydro Nifedipine-d6: A Technical Guide for Researchers

This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Dehydro Nifedipine-d6. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in nifedipine (B1678770) and its metabolites.

Core Chemical Properties and Structure

This compound is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the calcium channel blocker, Nifedipine. Its use as an internal standard in pharmacokinetic and metabolic studies is well-established due to its mass difference from the non-deuterated form, allowing for precise quantification via mass spectrometry.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine (B92270) ring, a nitrophenyl group, and two deuterated methyl ester groups.

Table 1: Structural Information for this compound

| Identifier | Value |

| IUPAC Name | bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

| Synonyms | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester, Dehydronifedipine-d6 |

| SMILES | O=C(C1=C(C2=CC=CC=C2--INVALID-LINK--=O)C(C(OC([2H])([2H])[2H])=O)=C(C)N=C1C)OC([2H])([2H])[2H]) |

| InChI | InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 125464-52-0 |

| Molecular Formula | C₁₇H₁₀D₆N₂O₆ |

| Molecular Weight | 350.36 g/mol |

| Appearance | Pale Yellow to Yellow Solid |

| Melting Point | 97-99 °C |

| Solubility | Slightly soluble in Chloroform and Methanol. |

| Storage Temperature | -20°C Freezer |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in analytical procedures.

Synthesis of this compound via Hantzsch Dihydropyridine (B1217469) Synthesis

The synthesis of this compound can be achieved through a modification of the classical Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the deuterium (B1214612) labels, a deuterated β-ketoester is used.

Materials:

-

Methyl-d3 acetoacetate (B1235776) (CD₃COCH₂COOCH₃)

-

Ammonia (B1221849) (aqueous solution, e.g., 28-30%)

-

Methanol

-

Oxidizing agent (e.g., manganese dioxide, MnO₂)

-

Appropriate glassware for reflux and filtration

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent), methyl-d3 acetoacetate (2 equivalents), and a slight excess of ammonia in methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Formation of Dihydropyridine Intermediate: The initial product of this reaction is the deuterated 1,4-dihydropyridine (B1200194) analog of nifedipine.

-

Oxidation: After the initial reaction is complete, cool the mixture and add an oxidizing agent, such as manganese dioxide, to aromatize the dihydropyridine ring to the pyridine ring of this compound.

-

Work-up and Purification: After the oxidation is complete, filter the reaction mixture to remove the oxidizing agent. The solvent is then removed under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma using LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of nifedipine and its primary metabolite, Dehydro Nifedipine, in biological matrices. The following is a representative protocol for this application.

Materials and Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 3 µm particle size)

-

Human plasma samples

-

Nifedipine and Dehydro Nifedipine analytical standards

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid or Ammonium (B1175870) acetate

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of nifedipine, Dehydro Nifedipine, and this compound in methanol. Serially dilute the stock solutions to prepare calibration standards and QC samples at various concentrations by spiking into blank human plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to separate nifedipine, Dehydro Nifedipine, and the internal standard.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for nifedipine, Dehydro Nifedipine, and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentrations of nifedipine and Dehydro Nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathway of nifedipine and a typical experimental workflow for its analysis.

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Caption: Analytical workflow for plasma sample analysis.

An In-depth Technical Guide to the Synthesis and Characterization of Dehydro Nifedipine-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Nifedipine-d6 is the stable isotope-labeled form of Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker, Nifedipine. Its principal application is as an internal standard in bioanalytical studies, particularly in pharmacokinetic and drug metabolism assays, where it ensures accuracy and precision in the quantification of Nifedipine and its metabolites by mass spectrometry. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed protocols for its characterization, and relevant physicochemical data.

Introduction

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker used extensively in the treatment of hypertension and angina.[1][2] In humans, it is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme through an oxidation reaction that converts the dihydropyridine ring into a pyridine (B92270) ring, forming Dehydro Nifedipine.[3][4] To accurately study the pharmacokinetics of Nifedipine, a reliable internal standard is crucial for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, with its six deuterium (B1214612) atoms on the methyl ester groups, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass, which allows for clear differentiation in mass spectrometric analyses.

Metabolic Pathway of Nifedipine

The biotransformation of Nifedipine to its major metabolite, Dehydro Nifedipine, is a critical pathway in its clearance from the body. This oxidation is catalyzed almost exclusively by CYP3A4 enzymes in the liver.

Caption: Metabolic oxidation of Nifedipine to Dehydro Nifedipine via CYP3A4.

Synthesis of this compound

-

Step 1: Hantzsch Synthesis of Nifedipine-d6. This classic multi-component reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (two equivalents of methyl-d3 acetoacetate), and an ammonia (B1221849) source to form the dihydropyridine ring of Nifedipine-d6.

-

Step 2: Oxidation to this compound. The synthesized Nifedipine-d6 is then oxidized to form the aromatic pyridine ring of this compound. Various oxidizing agents can be used, with calcium hypochlorite (B82951) reported to be effective for this transformation.[4]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis of Nifedipine-d6

-

To a round-bottom flask, add 2-nitrobenzaldehyde (1 equivalent) and methyl-d3 acetoacetate (2.2 equivalents) in a suitable solvent such as isopropanol.

-

Add a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) (1.2 equivalents).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the resulting yellow solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield crude Nifedipine-d6.

-

The crude product can be further purified by recrystallization from ethanol (B145695) or methanol (B129727).

Protocol 2.1.2: Oxidation of Nifedipine-d6 to this compound

-

Dissolve the synthesized Nifedipine-d6 (1 equivalent) in a biphasic solvent system, such as ethyl acetate (B1210297) and water (1:1 v/v).[4]

-

Add calcium hypochlorite (Ca(OCl)₂) (1.5 - 2.0 equivalents) portion-wise to the stirring mixture at room temperature.

-

Stir vigorously for 15-30 minutes. The reaction is typically rapid and can be monitored by TLC for the disappearance of the Nifedipine-d6 spot.[4]

-

After completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization

The synthesized this compound must be rigorously characterized to confirm its identity, purity, and structure. The primary techniques employed are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Physicochemical and Spectroscopic Data

The following tables summarize the key properties and expected analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester | [5] |

| CAS Number | 125464-52-0 | [5] |

| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [5] |

| Molecular Weight | 350.36 g/mol | [5] |

| Unlabeled MW | 344.32 g/mol | [6] |

Table 2: Mass Spectrometry Data (Predicted)

| Parameter | Value | Description |

| Ionization Mode | ESI / APCI (Positive) | Electrospray or Atmospheric Pressure Chemical Ionization |

| Precursor Ion [M+H]⁺ | m/z 351.4 | Corresponds to the protonated molecule |

| Major Fragment Ion | m/z 315.4 | Proposed loss of deuterated methanol (CD₃OH, 36 Da) |

| MRM Transition | 351.4 → 315.4 | Multiple Reaction Monitoring transition for quantification |

Table 3: NMR Spectroscopic Data (Predicted)

Note: Specific experimental NMR data for this compound is not available in the reviewed literature. The chemical shifts for the unlabeled analogue, Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, would need to be determined experimentally and would show characteristic signals for the aromatic protons of the nitrophenyl and pyridine rings, and a singlet for the two methyl groups on the pyridine ring. The key feature for the deuterated compound would be the absence of the methoxy (B1213986) proton signal (~3.6-3.8 ppm) in the ¹H NMR spectrum and a corresponding triplet in the ¹³C NMR spectrum for the -CD₃ carbons.

Analytical Characterization Workflow

A typical workflow for the characterization and quantification of this compound in a biological matrix involves sample preparation followed by instrumental analysis.

Caption: General workflow for bioanalysis using this compound.

Characterization Protocols

Protocol 3.3.1: LC-MS/MS Analysis

This protocol is adapted from established methods for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[3][4]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a phenyl-modified silica SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

-

Load 0.5 mL of plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitored Transitions:

-

Dehydro Nifedipine (Analyte): m/z 345.3 → [Fragment Ion]

-

This compound (IS): m/z 351.4 → 315.4 (Predicted)

-

-

Optimize collision energy and other source parameters to achieve maximum signal intensity.

-

Table 4: Summary of a Validated LC-MS/MS Method Performance

| Parameter | Nifedipine | Dehydro Nifedipine | Reference |

| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | [3] |

| LLOQ | 0.5 ng/mL | 0.5 ng/mL | [3] |

| Extraction Recovery | 81.3 - 89.1% | 71.6 - 80.4% | [3] |

| Inter-day Precision | < 15% | < 15% | [3] |

Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum to confirm the absence of the methyl ester protons and to verify the signals corresponding to the aromatic and pyridine-methyl protons.

-

Acquire a ¹³C NMR spectrum to identify all carbon environments. The deuterated methyl carbons (-CD₃) should appear as a multiplet (typically a triplet) due to C-D coupling.

-

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the complete structural assignment.

Conclusion

This compound is an indispensable tool for drug development professionals engaged in the study of Nifedipine. While a direct synthesis protocol is not published, this guide outlines a robust and feasible synthetic strategy based on the Hantzsch reaction and subsequent oxidation. The detailed characterization protocols, particularly for LC-MS/MS, provide a clear framework for researchers to verify the identity and purity of the synthesized material and to develop validated bioanalytical methods. The data and workflows presented herein serve as a comprehensive technical resource for the synthesis, characterization, and application of this critical internal standard.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nifedipine EP Impurity A | 67035-22-7 | SynZeal [synzeal.com]

An In-depth Technical Guide to Dehydro Nifedipine-d6 (CAS Number: 125464-52-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydro Nifedipine-d6, a deuterated analog of a primary metabolite of Nifedipine (B1678770). This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Introduction

This compound is the isotopically labeled form of Dehydro Nifedipine, the main metabolite of Nifedipine. Nifedipine is a calcium channel blocker widely used in the treatment of hypertension and angina. The "d6" designation signifies the presence of six deuterium (B1214612) atoms, which makes this compound an ideal internal standard for bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Nifedipine and its metabolites in biological matrices.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 125464-52-0 | [1][2] |

| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [2] |

| Molecular Weight | 350.36 g/mol | [2] |

| Appearance | Yellow Solid | [3] |

| Purity | >95% (HPLC) | [2] |

| Storage Temperature | -20°C | [2] |

| Synonyms | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester, Oxidized nifedipine-d6 | [4] |

Pharmacokinetics of Nifedipine and the Role of this compound

Nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of Dehydro Nifedipine.[5][6][7] Understanding the pharmacokinetics of Nifedipine is crucial for interpreting drug metabolism and drug-drug interaction studies. This compound serves as a critical tool in these analyses.

| Pharmacokinetic Parameter (Nifedipine) | Value | Reference |

| Bioavailability | 45-77% | [5][8] |

| Protein Binding | 92-98% | [5] |

| Volume of Distribution (steady state) | 0.62-0.77 L/kg | [5] |

| Elimination Half-Life | ~2 hours | [5] |

| Total Body Clearance | 450-700 mL/min | [5] |

| Primary Metabolizing Enzyme | CYP3A4 | [5][6][7] |

| Primary Metabolite | Dehydro Nifedipine | [5][7][9] |

| Excretion | 60-80% as inactive metabolites in urine | [5][6] |

Experimental Protocols

The following sections detail methodologies for the quantification of Nifedipine in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common method for extracting Nifedipine and its metabolites from a plasma matrix.

-

Plasma Preparation : Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking : To 0.5 mL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).

-

Alkalinization : Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.[10]

-

SPE Cartridge Conditioning : Condition an Oasis HLB (30 mg/mL) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[10]

-

Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution : Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Analytical Method: LC-MS/MS

This section provides a detailed protocol for the simultaneous determination of Nifedipine and its metabolites using liquid chromatography-tandem mass spectrometry.

| Parameter | Condition | Reference |

| HPLC System | Shimadzu or equivalent | [10] |

| Column | Purospher C18 (150 mm x 4.6 mm, 5 µm) or equivalent | [10] |

| Mobile Phase | 2 mM Ammonium Acetate (pH 3.0 with formic acid) and Acetonitrile (80:20, v/v) | [10] |

| Flow Rate | 0.6 mL/min | [10] |

| Injection Volume | 10 µL | [10] |

| Column Temperature | Room Temperature | [10] |

| Run Time | ~2.5 minutes | [9] |

| Parameter | Condition | Reference |

| Mass Spectrometer | Triple quadrupole mass spectrometer | [4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][10] |

| MRM Transitions | Nifedipine: m/z 347.2 → 315.1this compound: m/z 353.2 → 318.2 | [4] |

| Ion Source Temperature | 500°C | |

| IonSpray Voltage | 5500 V | |

| Curtain Gas | 20 psi | |

| Collision Gas | 6 psi |

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | TRC-D229802-10MG | LGC Standards [lgcstandards.com]

- 3. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Dehydro Nifedipine-d6: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Nifedipine-d6 is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine.[1][2][3] This stable isotope-labeled compound serves as an invaluable tool in pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies. Its primary application is as an internal standard for the accurate quantification of Nifedipine and its metabolites in biological matrices, such as human plasma, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The incorporation of six deuterium (B1214612) atoms provides a distinct mass difference, enabling precise differentiation from the unlabeled endogenous compounds without altering the chemical properties significantly.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate-d6 | [2] |

| Synonyms | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester; B 4759-d6 | [2] |

| CAS Number | 125464-52-0 | [2] |

| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [2] |

| Molecular Weight | 350.358 g/mol | [2] |

| Appearance | Yellow Solid | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 97-99°C | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [2] |

| Storage Temperature | -20°C in a freezer | [2] |

Metabolic Pathway of Nifedipine to Dehydro Nifedipine

Nifedipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its pyridine (B92270) analog, Dehydro Nifedipine. This metabolic process is a key determinant of Nifedipine's bioavailability and clearance from the body. Understanding this pathway is essential for interpreting pharmacokinetic data and for the rational use of this compound as an internal standard.

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.

Experimental Protocols

Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma by LC-MS/MS

This protocol is a composite based on several published methods for the analysis of Nifedipine and its metabolites.

1. Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of human plasma, add an appropriate amount of this compound solution as an internal standard.

-

Vortex the sample to ensure thorough mixing.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes (Nifedipine and Dehydro Nifedipine) and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and this compound.

-

3. Data Analysis

-

Quantify the concentrations of Nifedipine and Dehydro Nifedipine by calculating the peak area ratios of the analytes to the internal standard (this compound).

-

Generate a calibration curve using known concentrations of the analytes and the internal standard to determine the concentrations in the unknown plasma samples.

Caption: General workflow for the quantification of Nifedipine.

Conclusion

This compound is an essential analytical tool for the accurate and reliable quantification of Nifedipine and its primary metabolite in biological samples. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, make it indispensable for pharmacokinetic studies and therapeutic drug monitoring. The provided information and protocols offer a foundational guide for researchers and professionals in the field of drug development and analysis.

References

Dehydro Nifedipine-d6 as a Metabolite of Nifedipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. The primary metabolic pathway involves the oxidation of Nifedipine to Dehydro Nifedipine, a pharmacologically inactive pyridine (B92270) derivative. This transformation is chiefly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the dynamics of this metabolic process is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Dehydro Nifedipine-d6 is the stable isotope-labeled (deuterated) analogue of the primary metabolite. Its chemical identity to the endogenous metabolite, with a distinct mass difference, makes it an ideal internal standard for bioanalytical quantification. The use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays is the gold standard for pharmacokinetic and drug metabolism studies, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

This technical guide provides a comprehensive overview of this compound in the context of Nifedipine metabolism. It details the metabolic pathway, the analytical methodologies for quantification, relevant signaling pathways, and experimental protocols for in vitro and in vivo studies.

Physicochemical Properties of Nifedipine and its Deuterated Metabolite

A clear understanding of the physicochemical properties of the parent drug and its deuterated metabolite is fundamental for the development of robust analytical methods.

| Property | Nifedipine | This compound | Reference(s) |

| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester | |

| CAS Number | 21829-25-4 | 125464-52-0 | |

| Molecular Formula | C₁₇H₁₈N₂O₆ | C₁₇H₁₀D₆N₂O₆ | |

| Molecular Weight | 346.33 g/mol | 350.36 g/mol | |

| Appearance | Yellow crystalline powder | Pale yellow to yellow solid | |

| Melting Point | 172-174 °C | 97-99 °C | |

| Solubility | Practically insoluble in water, freely soluble in acetone (B3395972) and chloroform | Soluble in Chloroform (Slightly), Methanol (Slightly) | |

| Storage Temperature | Room temperature, protect from light | -20°C Freezer |

Metabolism of Nifedipine to Dehydro Nifedipine

The biotransformation of Nifedipine to Dehydro Nifedipine is a critical step in its elimination from the body.[2] This oxidative reaction is primarily mediated by the CYP3A4 enzyme, which is highly expressed in the liver and small intestine.

Signaling Pathway: Induction of CYP3A4 by Pregnancy-Related Hormones

The expression and activity of CYP3A4 can be influenced by various endogenous and exogenous factors. During pregnancy, for instance, elevated levels of hormones such as cortisol can lead to an induction of CYP3A4, thereby increasing the metabolism of Nifedipine. This induction is mediated through the activation of nuclear receptors, primarily the glucocorticoid receptor (GR) and the pregnane (B1235032) X receptor (PXR).

Experimental Protocols

In Vitro Metabolism of Nifedipine in Human Hepatocytes

This protocol describes a general procedure for assessing the metabolism of Nifedipine in a suspension culture of primary human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte thawing medium

-

Hepatocyte plating medium

-

Hepatocyte culture medium (e.g., Williams' E Medium)

-

Nifedipine stock solution (in a suitable solvent like DMSO)

-

This compound internal standard solution

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Phosphate-buffered saline (PBS)

-

24-well plates

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

Procedure:

-

Thawing of Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions.

-

Cell Viability and Counting: Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

-

Incubation Setup:

-

Prepare a cell suspension in pre-warmed hepatocyte culture medium to the desired cell density (e.g., 0.5 x 10⁶ cells/mL).

-

Add the Nifedipine stock solution to the cell suspension to achieve the final desired concentration.

-

Initiate the incubation by placing the 24-well plates in a 37°C incubator with 5% CO₂ on an orbital shaker.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately add a cold solution of ACN containing this compound (internal standard) to the collected aliquots to stop the metabolic reaction and precipitate proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

Quantification of Nifedipine and Dehydro Nifedipine by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Nifedipine and Dehydro Nifedipine in plasma or in vitro samples using this compound as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of Nifedipine and Dehydro Nifedipine |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Nifedipine | To be optimized (e.g., Q1: 347.1 -> Q3: 315.1) |

| Dehydro Nifedipine | To be optimized (e.g., Q1: 345.1 -> Q3: 284.1) |

| this compound | To be optimized (e.g., Q1: 351.1 -> Q3: 287.1) |

| Source Temperature | To be optimized |

| Gas Flows | To be optimized |

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the bioanalysis of Nifedipine and its metabolite using a deuterated internal standard.

Quantitative Data

Pharmacokinetics of Nifedipine in Humans

The following table summarizes the pharmacokinetic parameters of Nifedipine after oral administration in healthy human volunteers.

| Parameter | Value | Unit | Reference(s) |

| Dose | 10 | mg | [2] |

| Cmax | 160 ± 49 | ng/mL | [2] |

| Tmax | 30 - 60 | minutes | [2] |

| AUC (0-8h) | Not explicitly stated, but calculable from plasma concentrations | ng·h/mL | [2] |

| Elimination Half-life (t½) | ~2 | hours | [2] |

| Bioavailability | 45 - 68 | % |

Pharmacokinetics of Dehydro Nifedipine in Humans

Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for the metabolite Dehydro Nifedipine in humans are not consistently reported in the readily available scientific literature. While methods for its quantification exist, studies have primarily focused on the pharmacokinetics of the parent drug, Nifedipine.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Nifedipine's primary metabolite, Dehydro Nifedipine. A thorough understanding of the metabolic pathway, the factors influencing it, and the analytical methods for its study are paramount for researchers in pharmacology and drug development. The provided protocols and diagrams offer a foundational guide for investigating the metabolism of Nifedipine and the role of its deuterated metabolite in bioanalysis. Further research to fully characterize the pharmacokinetic profile of Dehydro Nifedipine in humans would be beneficial for a more complete understanding of Nifedipine's disposition.

References

In Vitro Metabolism of Nifedipine: A Technical Guide Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the in vitro metabolism studies of nifedipine, with a specific focus on the application of deuterated internal standards for precise quantification. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the metabolic pathways and experimental workflows.

Introduction

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5 enzymes.[1] In vitro metabolism studies using human liver microsomes (HLMs) are crucial for understanding its metabolic fate, predicting potential drug-drug interactions, and characterizing the kinetic parameters of its biotransformation. The use of stable isotope-labeled internal standards, such as deuterated nifedipine, is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response.

Nifedipine Metabolic Pathway

Nifedipine is primarily metabolized through the oxidation of its dihydropyridine ring to a pyridine (B92270) ring, forming the main, inactive metabolite, dehydronifedipine.[1] This reaction is almost exclusively catalyzed by CYP3A4.

References

Methodological & Application

Application Note: Quantification of Dehydronifedipine in Human Plasma using Dehydro Nifedipine-d6 as an Internal Standard by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Nifedipine (B1678770) is a calcium channel antagonist widely used in the treatment of hypertension and angina. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its main metabolite, dehydronifedipine.[1][2] The quantification of both nifedipine and dehydronifedipine in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies. Stable isotope-labeled internal standards are preferred in mass spectrometry-based bioanalysis to compensate for matrix effects and variations in sample processing and instrument response. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydronifedipine in human plasma using its deuterated analog, Dehydro Nifedipine-d6, as an internal standard.

Principle

The method involves the extraction of dehydronifedipine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted samples are then analyzed by reverse-phase ultra-performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of dehydronifedipine is determined from the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Dehydronifedipine reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents (e.g., ethyl acetate, ether-n-hexane)

2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed amounts of dehydronifedipine and this compound in methanol.

-

Working Standard Solutions: Prepare by serial dilution of the primary stock solution with a methanol:water (1:1, v/v) mixture to obtain a series of concentrations for the calibration curve.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the same diluent.

3. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 50 µL of the IS working solution (this compound) and vortex briefly.

-

Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

4. Liquid Chromatography Conditions

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 4.0 mM Ammonium Acetate in WaterB: Acetonitrile |

| Gradient | Isocratic: 15% A, 85% B[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| Run Time | ~2.0 minutes |

5. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| MRM Transitions | To be optimized for specific instrumentDehydronifedipine: [Precursor Ion] > [Product Ion]this compound: [Precursor Ion+6] > [Product Ion+6] |

| Dwell Time | 200 ms |

Data Presentation: Method Validation Summary

The following tables represent typical quantitative data for a validated bioanalytical method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Dehydronifedipine | 0.5 - 100 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LQC (1.5 ng/mL) | < 15 | < 15 | 85 - 115 |

| MQC (50 ng/mL) | < 15 | < 15 | 85 - 115 |

| HQC (80 ng/mL) | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Dehydronifedipine | LQC | ~75-85 | ~90-110 |

| MQC | ~75-85 | ~90-110 | |

| HQC | ~75-85 | ~90-110 | |

| This compound | MQC | ~75-85 | ~90-110 |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the quantification of dehydronifedipine.

Diagram 2: Logical Relationship of Method Validation

Caption: Key components of bioanalytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Nifedipine and its Metabolites in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Monitoring its plasma concentrations, along with its primary metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. Nifedipine is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme into several inactive, water-soluble metabolites.[4] The major metabolic pathways involve the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) analog (dehydronifedipine) and the hydrolysis of the methyl ester groups.[5][6] This application note presents a sensitive, selective, and rapid LC-MS/MS method for the simultaneous quantification of nifedipine and its key metabolites in human plasma.

Metabolic Pathway of Nifedipine

Nifedipine undergoes extensive first-pass metabolism.[5] The primary metabolites include dehydronifedipine, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, and 2-hydroxymethyl-pyridine carboxylic acid.[5][6]

Caption: Metabolic pathway of Nifedipine.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a robust method for extracting nifedipine and its metabolites from a plasma matrix, yielding a clean sample for LC-MS/MS analysis.

-

Materials:

-

Oasis HLB SPE cartridges (30 mg/mL)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

0.1 M NaOH

-

Internal Standard (IS) working solution (e.g., Amlodipine, 10 µg/mL)

-

Vortex mixer

-

SPE manifold

-

Centrifuge

-

-

Procedure:

-

To 0.5 mL of plasma in a vial, add 50 µL of the Internal Standard working solution.[1]

-

Vortex the sample for 30 seconds.

-

Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.[1]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

-

Load the plasma sample onto the conditioned cartridge.

-

Apply a gentle pressure (e.g., 2 psi) to pass the sample through the cartridge.[1]

-

Wash the cartridge with 1 mL of 5% methanol in water.[1]

-

Dry the cartridge under pressure (e.g., 30 psi) for 1 minute.[1]

-

Elute the analytes with 0.5 mL of the mobile phase.[1]

-

The eluent is now ready for injection into the LC-MS/MS system.

-

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is an alternative method for sample clean-up.

-

Materials:

-

Ethyl acetate (B1210297) (HPLC grade)

-

Internal Standard (IS) working solution (e.g., Acetaminophen, 1010 ng/mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 500 µL of plasma, add 50 µL of the IS working solution.[7]

-

Add 3.5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 5000 rpm for 5 minutes.[7]

-

Transfer 3 mL of the organic phase to a clean tube.[7]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[7]

-

Reconstitute the residue with 100 µL of the mobile phase.[7]

-

The sample is now ready for injection.

-

3. LC-MS/MS Analysis Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

Caption: General workflow for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition | Reference(s) |

| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | [8] |

| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) acetate solution (pH 6.62) (60:40, v/v) | [8] |

| Flow Rate | 0.8 mL/min | [7] |

| Injection Volume | 10 µL | [1][7] |

| Ionization Mode | Electrospray Ionization (ESI), can be positive or negative | [1][8] |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | [1][8] |

| Internal Standard (IS) | Acetaminophen or Amlodipine | [1][8] |

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |

| Nifedipine | 347.10 | 315.10 | Positive (ES+) | [1] |

| Nifedipine | 354.1 | 222.2 | Negative (ESI-) | [8] |

| Amlodipine (IS) | 409.20 | 237.80 | Positive (ES+) | [1] |

| Acetaminophen (IS) | 150.1 | 107.1 | Negative (ESI-) | [8] |

Table 3: Method Validation Summary

| Parameter | Result | Reference(s) |

| Linearity Range | 0.17 - 102 ng/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL | [8] |

| Intra-day Precision (%RSD) | < 15% | [8] |

| Inter-day Precision (%RSD) | < 15% | [8] |

| Accuracy (Relative Error) | -3.92% to 7.31% | [8] |

| Extraction Recovery | 78.05% - 82.88% | [7] |

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of nifedipine and its metabolites in human plasma. The sample preparation protocols are straightforward, and the analytical method demonstrates excellent sensitivity, specificity, and reproducibility, making it well-suited for pharmacokinetic research and clinical applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]

- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 4. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Dehydro Nifedipine-d6 in Pharmacokinetic Studies

Introduction

Dehydro Nifedipine-d6 is the deuterium-labeled form of Dehydro Nifedipine (B1678770), the primary and pharmacologically inactive metabolite of Nifedipine. Nifedipine is a widely used calcium channel blocker for the treatment of hypertension and angina pectoris. In pharmacokinetic studies, it is crucial to accurately quantify both the parent drug and its major metabolites to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile. This compound serves as an ideal internal standard (IS) for the quantification of Dehydro Nifedipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical and physical similarity to the analyte, Dehydro Nifedipine, while its mass difference allows for clear differentiation by the mass spectrometer. This ensures high accuracy and precision in bioanalytical methods by correcting for variability during sample preparation and analysis.

Principle of Use

In LC-MS/MS-based bioanalysis, a known amount of the deuterated internal standard (this compound) is added to the biological samples at the beginning of the sample preparation process. The IS co-elutes with the analyte (Dehydro Nifedipine) during chromatographic separation. Because they have nearly identical physicochemical properties, they experience similar extraction recovery and ionization efficiency in the mass spectrometer's ion source. The mass spectrometer, however, can distinguish between the analyte and the IS due to their different masses. By measuring the ratio of the analyte's peak area to the IS's peak area, precise and accurate quantification can be achieved, as this ratio remains constant even if there are sample losses during preparation or fluctuations in instrument response.

Nifedipine Metabolism and Pharmacokinetic Workflow

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its pyridine (B92270) analog, Dehydro Nifedipine.[1][2] This metabolic pathway is a key determinant of nifedipine's bioavailability and clearance. The workflow for a typical pharmacokinetic study involving the analysis of Dehydro Nifedipine using this compound as an internal standard is depicted below.

Pharmacokinetic study workflow using a deuterated internal standard.

The metabolic conversion of Nifedipine to Dehydro Nifedipine is a critical step in its clearance.

Metabolic pathway of Nifedipine to Dehydro Nifedipine.

Experimental Protocols

The following are representative protocols for the quantification of Dehydro Nifedipine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for Dehydro Nifedipine.[3][4]

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

-

Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for blank samples.

-

Vortexing: Vortex the samples for 30 seconds.

-

Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ether and n-hexane, 3:1, v/v).

-

Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the upper organic layer to a new set of clean tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

-

Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.

-

Internal Standard Spiking: Add 20 µL of this compound working solution to each plasma sample.

-

Vortexing: Vortex the samples for 30 seconds.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or phenyl-modified silica) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Follow steps 8 and 9 from Protocol 1.

-

Injection: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table provides typical LC-MS/MS parameters for the analysis of Dehydro Nifedipine, with the proposed parameters for this compound.

| Parameter | Typical Value |

| LC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm)[4] |

| Mobile Phase | A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetateB: Acetonitrile or Methanol[3][4] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Isocratic or gradient elution depending on separation needs |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Dehydro Nifedipine) | To be optimized, typically [M+H]+ → characteristic product ion |

| MRM Transition (this compound) | To be optimized, typically [M+H]+ → characteristic product ion |

Note: The exact m/z transitions for Dehydro Nifedipine and this compound need to be determined by direct infusion of the compounds into the mass spectrometer.

Data Presentation

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Dehydro Nifedipine in human plasma. These values are representative of what would be expected when using this compound as an internal standard.[4]

Table 1: Method Validation Parameters

| Parameter | Typical Result |

| Linearity Range | 0.5 - 100 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low QC | 2 | < 15% | < 15% | ± 15% |

| Medium QC | 10 | < 15% | < 15% | ± 15% |

| High QC | 50 | < 15% | < 15% | ± 15% |

| (Data adapted from similar studies on Dehydro Nifedipine)[4] |

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Dehydro Nifedipine | Low | 71.6 - 80.4%[4] |

| Medium | 71.6 - 80.4%[4] | |

| High | 71.6 - 80.4%[4] | |

| (Data based on a one-step liquid-liquid extraction method for Dehydro Nifedipine)[4] |

Conclusion

This compound is an essential tool for the accurate and precise quantification of Dehydro Nifedipine in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of this major nifedipine metabolite in various biological matrices. The protocols and data presented here provide a framework for the development and validation of robust bioanalytical assays, which are critical for understanding the disposition of nifedipine in both preclinical and clinical research. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies to ensure the quality and reliability of pharmacokinetic data.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing Dehydro Nifedipine-d6 for Bioequivalence Studies of Nifedipine Formulations

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris. Establishing the bioequivalence of generic nifedipine formulations is crucial to ensure their therapeutic interchangeability with the innovator product. This involves a comparative pharmacokinetic study to demonstrate that the generic product exhibits a similar rate and extent of absorption as the reference product. A robust and validated bioanalytical method is the cornerstone of such studies. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of the analyte in biological matrices. Dehydro Nifedipine-d6, a deuterated metabolite of nifedipine, serves as an excellent internal standard for the bioanalysis of nifedipine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference ensure comparable extraction efficiency and chromatographic behavior, while preventing isotopic interference, thereby leading to reliable and reproducible results.

Key Applications

-

Bioequivalence and Bioavailability Studies: To compare the pharmacokinetic profiles of different nifedipine formulations.

-

Pharmacokinetic Research: To investigate the absorption, distribution, metabolism, and excretion of nifedipine in various populations.

-

Therapeutic Drug Monitoring: To monitor plasma concentrations of nifedipine for dose optimization in patients.

-

Drug-Drug Interaction Studies: To assess the influence of co-administered drugs on the pharmacokinetics of nifedipine.

Experimental Design and Protocols

A standard bioequivalence study for nifedipine is typically designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study under fasting conditions.[1][2][3] A fed-state study may also be required depending on regulatory guidelines.

Bioequivalence Study Protocol

-

Subject Selection: A cohort of healthy, non-smoking male and/or female volunteers, typically between 18 and 45 years of age, are recruited. The number of subjects is determined by statistical power calculations, often ranging from 24 to 42 participants.[1]

-

Study Design: A randomized, two-way crossover design is employed.[1][2] Subjects are randomly assigned to one of two sequences (Test-Reference or Reference-Test).

-

Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference nifedipine formulation with a standardized volume of water.

-

Washout Period: A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[1]

-

Blood Sampling: Venous blood samples are collected in labeled tubes containing an anticoagulant at predefined time points, typically pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1][3]

-

Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or lower until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of nifedipine are determined using a validated LC-MS/MS method. The primary pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞), are calculated for both formulations using non-compartmental methods.[1][2]

-

Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ are statistically analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means of the test and reference products for these parameters are calculated. For the two products to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range, typically 80-125%.[1][2][3]

LC-MS/MS Bioanalytical Protocol

This protocol outlines a typical method for the quantification of nifedipine in human plasma using this compound as an internal standard (IS).

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of nifedipine and this compound in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking blank human plasma with known concentrations of nifedipine.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard solution (this compound).

-

Precipitate the plasma proteins by adding a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Positive ion mode is typically used for nifedipine.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both nifedipine and this compound.

-

Table 1: Example LC-MS/MS Parameters

| Parameter | Value |

| LC System | UPLC/HPLC |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | |

| Nifedipine | m/z 347.1 → 254.1 |

| This compound | m/z 350.4 → 254.1 (representative) |

Note: The exact m/z transitions for this compound should be optimized during method development.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The pharmacokinetic data from a bioequivalence study are summarized in the following tables.

Table 2: Pharmacokinetic Parameters of Nifedipine (Test vs. Reference Formulation)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | [Insert Value] | [Insert Value] |

| Tmax (h) | [Insert Value] | [Insert Value] |

| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] |

| AUC0-∞ (ng·h/mL) | [Insert Value] | [Insert Value] |

| t1/2 (h) | [Insert Value] | [Insert Value] |

Table 3: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment

| Parameter | Ratio of Geometric Means (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | [Insert Value] | [Insert Value] - [Insert Value] |

| AUC0-t | [Insert Value] | [Insert Value] - [Insert Value] |

| AUC0-∞ | [Insert Value] | [Insert Value] - [Insert Value] |

Visualizations

Caption: Workflow of a typical bioequivalence study for Nifedipine.

Caption: Workflow for the bioanalysis of Nifedipine in plasma.

References

- 1. Pharmacokinetics and Bioequivalence of 2 Nifedipine Controlled-Release Tablets: A Randomized, Single-Dose, 2-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic, bioequivalence, and safety assessments of two brands of 30-mg nifedipine controlled-release formulations in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijtinnovation.com [ijtinnovation.com]

Protocol for the Quantification of Dehydro Nifedipine in Human Plasma using Dehydro Nifedipine-d6 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. Its primary metabolite, dehydro nifedipine, is formed in the liver primarily through the action of cytochrome P450 3A4 (CYP3A4)[1][2]. Accurate quantification of dehydro nifedipine in human plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of dehydro nifedipine in human plasma using a stable isotope-labeled internal standard, Dehydro Nifedipine-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the preferred method in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to improved accuracy and precision[3][4].

Experimental Protocol

This protocol outlines a liquid-liquid extraction procedure followed by LC-MS/MS analysis for the quantification of dehydro nifedipine in human plasma.

Materials and Reagents

-

Dehydro Nifedipine (analyte)

-

This compound (internal standard)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and n-hexane

-

Ultrapure water

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dehydro nifedipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the dehydro nifedipine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank matrix.

-

For calibration standards, add 20 µL of the appropriate working standard solution. For quality control (QC) and unknown samples, add 20 µL of 50:50 methanol:water.

-

Vortex mix for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)[2][5] |

| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 90% B over 2 min, hold for 1 min, return to 30% B, and equilibrate for 2 min. |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Dehydro Nifedipine | To be optimized, e.g., m/z 345.1 -> 254.1 |

| This compound | To be optimized, e.g., m/z 351.1 -> 260.1 |

| Ion Source Temperature | 500°C |

| Collision Gas | Argon |

Data Presentation: Method Validation Parameters

The following table summarizes typical acceptance criteria for the validation of this bioanalytical method, based on regulatory guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.[2][6] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%.[2][7] |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% for QC samples (≤ 20% for LLOQ).[2][6][8] |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration for QC samples (±20% for LLOQ).[2][6][8] |

| Recovery | Consistent and reproducible across the concentration range. Typically >70%.[2][6] |

| Matrix Effect | Assessed to ensure that the plasma matrix does not interfere with the quantification. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |

| Stability | Analyte stability evaluated under various conditions: freeze-thaw, short-term bench-top, and long-term storage. Analyte concentration should be within ±15% of the initial concentration. |

Visualizations

Metabolic Pathway of Nifedipine

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental Workflow

Caption: Workflow for Dehydro Nifedipine analysis in human plasma.

References

- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]